molecular formula C14H17ClN2O3 B2357723 Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate CAS No. 1808848-68-1

Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate

Cat. No.: B2357723
CAS No.: 1808848-68-1
M. Wt: 296.75
InChI Key: YXHNNMKFQZAIOS-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75. This compound features a cyclohexane ring substituted with a carboxylate group and an amido group linked to a chloropyridine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate involves several steps. One common method includes the reaction of 2-chloropyridine-3-amine with cyclohexanecarboxylic acid chloride in the presence of a base to form the amide bond. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-(2-chloropyridine-3-amido)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(2-bromopyridine-3-amido)cyclohexane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    Methyl 4-(2-fluoropyridine-3-amido)cyclohexane-1-carboxylate: Contains a fluorine atom, which can affect the compound’s biological activity and chemical stability.

    Methyl 4-(2-iodopyridine-3-amido)cyclohexane-1-carboxylate: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(2-chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-20-14(19)9-4-6-10(7-5-9)17-13(18)11-3-2-8-16-12(11)15/h2-3,8-10H,4-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHNNMKFQZAIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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